molecular formula C10H13N5O5 B1611291 5'-Azido-5'-deoxy-2'-o-methyluridine CAS No. 194034-68-9

5'-Azido-5'-deoxy-2'-o-methyluridine

Cat. No. B1611291
M. Wt: 283.24 g/mol
InChI Key: QQTLIVFPXXFWEK-ZOQUXTDFSA-N
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Description

5’-Azido-5’-deoxy-2’-O-methyluridine is a purine nucleoside analog. Purine nucleoside analogs exhibit broad antitumor activity, particularly targeting indolent lymphoid malignancies. These compounds play a crucial role in cancer therapy by inhibiting DNA synthesis and inducing apoptosis .


Chemical Reactions Analysis

  • Click Chemistry Reagent : 5’-Azido-5’-deoxy-2’-O-methyluridine serves as a click chemistry reagent. It contains an azide group, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc). When combined with molecules containing alkyne groups, these reactions facilitate the formation of triazole linkages. Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Future Directions

: Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88

properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTLIVFPXXFWEK-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579023
Record name 5'-Azido-5'-deoxy-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Azido-5'-deoxy-2'-o-methyluridine

CAS RN

194034-68-9
Record name 5'-Azido-5'-deoxy-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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